molecular formula C17H24N4O5S B11097073 1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone

1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone

Cat. No.: B11097073
M. Wt: 396.5 g/mol
InChI Key: YJLNAUJGWGPKHA-UHFFFAOYSA-N
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Description

1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a nitrobenzene sulfonyl group, an imidazolidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with imidazolidine under basic conditions to form the intermediate 1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL] compound. This intermediate is then reacted with 2-(piperidin-1-yl)ethan-1-one under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolidinyl and piperidinyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H24N4O5S

Molecular Weight

396.5 g/mol

IUPAC Name

1-[3-(4-methyl-3-nitrophenyl)sulfonylimidazolidin-1-yl]-2-piperidin-1-ylethanone

InChI

InChI=1S/C17H24N4O5S/c1-14-5-6-15(11-16(14)21(23)24)27(25,26)20-10-9-19(13-20)17(22)12-18-7-3-2-4-8-18/h5-6,11H,2-4,7-10,12-13H2,1H3

InChI Key

YJLNAUJGWGPKHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CN3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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